molecular formula C22H16FN5O2 B6552952 2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-04-8

2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552952
CAS No.: 1040635-04-8
M. Wt: 401.4 g/mol
InChI Key: QHAQIBHUFXLGBP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a potent, ATP-competitive, and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase) [https://pubmed.ncbi.nlm.nih.gov/37185787/]. CSF1R signaling is the primary driver for the survival, proliferation, and differentiation of macrophages and monocytes. This compound is therefore a critical research tool for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can effectively deplete or reprogram TAMs, which are known to promote tumor progression, angiogenesis, and immunosuppression [https://www.nature.com/articles/s41586-019-1104-9]. Its high selectivity over other kinases, including KIT and PDGFR, makes it an excellent probe for dissecting specific CSF1R pathway dynamics in complex biological settings [https://patents.google.com/patent/WO2017212370A1/]. Research applications for this inhibitor span oncology, where it is used to study mechanisms of immune evasion and to evaluate combination therapies with checkpoint inhibitors, as well as immunology and neuroscience, for exploring the functions of microglia and other tissue-resident macrophages in disease models.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2/c1-14-2-4-16(5-3-14)21-24-20(30-26-21)13-27-10-11-28-19(22(27)29)12-18(25-28)15-6-8-17(23)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAQIBHUFXLGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H17FN4OC_{18}H_{17}FN_{4}O, with a molecular weight of approximately 356.42 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core modified with a fluorophenyl group and an oxadiazol moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H17FN4O
Molecular Weight356.42 g/mol
InChI KeyGSKAXYFLMOSXQS-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazin have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: A study demonstrated that a related pyrazolo compound exhibited an IC50 value of 0.52 μM against COX-II protein, indicating potent anti-inflammatory and potential anticancer activity through the modulation of inflammatory pathways .

Anti-inflammatory Activity

The compound's structural features suggest that it may act as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro assays have shown that derivatives with similar structures can inhibit COX-I and COX-II with varying degrees of potency.

Table 2: COX Inhibition Potency of Related Compounds

CompoundIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

This data indicates that modifications to the pyrazolo structure can enhance selectivity towards COX-II while reducing ulcerogenic effects commonly associated with traditional NSAIDs.

Antioxidant Activity

Antioxidant assays reveal that compounds based on the pyrazolo framework demonstrate significant radical scavenging activity. The presence of electron-donating groups enhances their ability to neutralize free radicals.

Case Study: In a comparative study, several derivatives were tested against DPPH radicals, showing superior antioxidant activities compared to standard antioxidants like ascorbic acid .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of COX Enzymes: By blocking COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation.
  • Radical Scavenging: The structural components allow for effective interaction with reactive oxygen species (ROS), mitigating oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents at Position 2 Substituents at Position 5 Molecular Weight Key Differences vs. Target Compound
2-(4-Fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Fluorophenyl 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ylmethyl 433.43 g/mol Reference compound
2-(4-Methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylmethyl 445.46 g/mol Methoxy vs. fluoro; meta-methyl vs. para-methyl
5-[(2-Fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl 2-Fluorophenylmethyl 323.35 g/mol Absence of oxadiazole; altered substitution pattern
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl 419.89 g/mol Dihydro core; phenethyl vs. oxadiazole linker

Key Observations :

  • Steric Influence : The para-methyl group on the oxadiazole (target compound) may confer better steric compatibility with target proteins compared to meta-methyl derivatives .
  • Linker Flexibility : Compounds with phenethyl linkers (Table 1, Row 4) exhibit reduced rigidity compared to oxadiazole-containing analogues, which may impact pharmacokinetics .

Analogues with Heterocyclic Variations

Table 2: Pyrazolo[1,5-a]Pyrimidines and Related Scaffolds

Compound Name Core Structure Substituents Reported Activities
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl, 4-fluorophenyl Antitrypanosomal, kinase inhibition
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Varied hydrazone substituents Herbicidal, antifungal

Key Observations :

  • Biological Activity: Pyrazolo[1,5-a]pyrimidines (Table 2, Row 1) demonstrate antitrypanosomal activity, suggesting the target compound’s oxadiazole-pyrazinone core may also be explored for similar applications .
  • Substituent Impact : The trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances metabolic resistance, a feature absent in the target compound .

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

The pyrazolo[1,5-a]pyrazin-4-one scaffold is constructed through a regioselective cyclocondensation reaction. For example, Huang et al. demonstrated that treating α,β-ethylenic ketones 37 with substituted hydrazines in dimethylformamide (DMF) yields pyrazoline intermediates 38 , which undergo oxidation to form the aromatic pyrazole system 40 (66–88% yield). Adapting this method, the 4-fluorophenyl group can be introduced at the 2-position by selecting 4-fluorophenylhydrazine as the nucleophile.

Microwave-Assisted Pyrazoline Aromatization

Recent protocols leverage microwave irradiation to accelerate pyrazoline-to-pyrazole oxidation. Guojing et al. reported a one-pot method where chalcones react with arylhydrazines under microwave conditions (100–120°C, 20–30 min) to directly afford 1,3,5-triarylpyrazoles in 82% yield, bypassing isolation of pyrazoline intermediates. This approach reduces reaction time from hours to minutes and minimizes side products.

Preparation of the 3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-ylmethyl Side Chain

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoximes. Bhat et al. developed a two-step sequence where β-arylchalcones 33 are epoxidized with hydrogen peroxide to form epoxides 34 , followed by treatment with hydroxylamine to generate amidoximes. Subsequent heating in acetic anhydride induces cyclization to 3,5-diaryl-1,2,4-oxadiazoles 36 (70–85% yield). For the target compound, 4-methylbenzaldehyde serves as the aryl precursor.

Greener Oxadiazole Synthesis Using Phosphorus Oxychloride

A scalable method involves refluxing aromatic carboxylic acids 1a–d with hydrazides 2a–b in phosphorus oxychloride (POCl₃), yielding 1,3,4-oxadiazoles 3a–e in 59–70% yield. This protocol avoids toxic solvents and aligns with green chemistry principles.

Coupling Strategies for Molecular Assembly

Alkylation of the Pyrazolo[1,5-a]Pyrazin-4-One Core

The oxadiazolemethyl side chain is introduced via nucleophilic substitution. Katritzky et al. achieved similar conjugations by treating pyrazoles 49 with benzotriazolylenones 48 under basic conditions, yielding tetrasubstituted pyrazoles 50 (50–94% yield). For the target molecule, 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole reacts with the deprotonated pyrazolo[1,5-a]pyrazin-4-one in the presence of LDA (lithium diisopropylamide) to form the methylene bridge.

Optimization and Catalytic Enhancements

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates for cyclocondensation steps, while ethanol or methanol is preferred for oxadiazole cyclization. Microwave synthesis reduces pyrazoline aromatization time from 5 hours to 10 minutes, improving yields by 15–20%.

Catalytic Reusability

Copper triflate and imidazolium ionic liquids ([bmim]PF₆) enable catalyst recycling up to four times without significant activity loss, as shown in pyrazole syntheses.

Comparative Analysis of Synthetic Routes

The table below contrasts conventional and microwave-assisted methods for key steps:

StepConventional ConditionsYield (%)Microwave ConditionsYield (%)Time Reduction
Pyrazoline AromatizationReflux, 5 h (Ac₂O)66–88120°C, 10–20 min82–9290%
Oxadiazole CyclizationReflux, 8 h (POCl₃)59–70Not reported
Final AlkylationLDA, THF, -78°C, 12 h50–60K₂CO₃, DMF, 80°C, 30 min75–8575%

Q & A

Q. What advanced crystallographic methods elucidate polymorphic forms?

  • Methodological Answer :
  • High-Throughput Screening : Use synchrotron radiation to identify polymorphs (e.g., triclinic vs. monoclinic) .
  • Dynamic XRD : Monitor phase transitions under temperature/pressure stress .
  • Theoretical Modeling : Predict stable polymorphs using USPEX or CALYPSO algorithms .

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